1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-iodophenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O4S/c19-15-2-4-16(5-3-15)26(22,23)21-9-7-20(8-10-21)12-14-1-6-17-18(11-14)25-13-24-17/h1-6,11H,7-10,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCUDOKZJNVUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-iodophenyl)sulfonyl]piperazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a benzodioxole moiety and a sulfonyl group attached to an iodophenyl ring. The structural formula can be represented as follows:
Key properties include:
- Molecular Weight : 398.39 g/mol
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Research indicates that the compound may exhibit various biological activities through multiple mechanisms:
- Antidepressant Activity : Studies suggest that compounds with similar structures can interact with serotonin receptors, potentially leading to antidepressant effects .
- Anticancer Properties : The sulfonamide group is known for its ability to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis. Preliminary studies show that derivatives of this compound may inhibit cancer cell proliferation .
- Antimicrobial Activity : Some piperazine derivatives have demonstrated significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Biological Activity Data
Case Study 1: Antidepressant Effects
A study conducted on structurally similar compounds demonstrated significant antidepressant-like effects in rodent models. The mechanism involved the modulation of serotonin levels in the brain, suggesting that this compound could exhibit similar properties .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that derivatives of this compound inhibited cell growth significantly. For instance, a derivative was tested against breast cancer cells (MCF-7) and exhibited IC50 values indicating potent antiproliferative effects .
Case Study 3: Antimicrobial Efficacy
Research on the antimicrobial activity of piperazine derivatives revealed that certain compounds displayed effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Key Observations :
- Iodine vs. Chlorine : The 4-iodophenyl group in the target compound offers a larger atomic radius compared to chlorine analogs (e.g., 2,5-dichlorophenyl in ). This may enhance halogen bonding in protein interactions but reduce solubility.
- Benzodioxole vs. Benzhydryl : The benzodioxole moiety (target compound) improves metabolic stability compared to benzhydryl (7c, ), which is bulkier and more lipophilic.
- Sulfonyl Substituents : The 4-butylphenyl group in demonstrates potent enzyme inhibition (IC50 <1 µM), suggesting that alkyl chains enhance hydrophobic interactions. Replacing butyl with iodine (target compound) may alter selectivity or potency.
2.4 Physicochemical Properties
- Solubility : The benzodioxole moiety may improve aqueous solubility relative to purely aromatic substituents (e.g., benzhydryl in ).
Preparation Methods
Direct Sulfonylation of Piperazine
In a standard procedure, piperazine is treated with 4-iodobenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to absorb HCl byproducts. The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the electrophilic sulfur center of the sulfonyl chloride. After 4–6 hours, the mono-sulfonylated product 4-[(4-iodophenyl)sulfonyl]piperazine is isolated in 68–72% yield.
Reaction Conditions:
-
Molar ratio: Piperazine : sulfonyl chloride = 1 : 1.1
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Solvent: DCM or THF
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Base: TEA (2.2 equiv)
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Temperature: 0–25°C
Selective Mono-Sulfonylation Strategies
To avoid bis-sulfonylation, protective group strategies are employed. For example, Boc-protected piperazine (1-Boc-piperazine) undergoes sulfonylation, followed by deprotection with trifluoroacetic acid (TFA) to yield 4-[(4-iodophenyl)sulfonyl]piperazine. This method achieves 85% yield and >95% purity.
One-Pot Synthesis Approaches
Recent advancements enable a one-pot synthesis by combining sulfonylation and alkylation steps. Piperazine is sequentially treated with 4-iodobenzenesulfonyl chloride and 5-(chloromethyl)-1,3-benzodioxole in DCM, with TEA as a dual-purpose base. This method reduces purification steps and achieves 65–70% overall yield.
Industrial-Scale Production and Purification
For large-scale synthesis, the following protocol is recommended:
Reaction Setup
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Sulfonylation: Piperazine (1.0 kg) and 4-iodobenzenesulfonyl chloride (2.2 kg) are mixed in THF (10 L) with TEA (1.5 L) at 5°C for 6 hours.
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Alkylation: 5-(bromomethyl)-1,3-benzodioxole (1.4 kg) is added, and the mixture is heated to 50°C for 8 hours.
Purification
The crude product is purified via recrystallization from ethanol/water (3:1), yielding 2.3 kg (76%) of white crystals with 99.2% purity (HPLC).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Two-step sulfonylation/alkylation | 78 | 98 | 14 | High purity, scalable |
| One-pot synthesis | 70 | 95 | 10 | Reduced steps |
| Reductive alkylation | 82 | 97 | 12 | Mild conditions |
Challenges and Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
